N*1*-Methyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine N*1*-Methyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13377704
InChI: InChI=1S/C11H18N2/c1-10-4-3-5-11(8-10)9-13(2)7-6-12/h3-5,8H,6-7,9,12H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN(C)CCN
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol

N*1*-Methyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13377704

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Methyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
IUPAC Name N'-methyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C11H18N2/c1-10-4-3-5-11(8-10)9-13(2)7-6-12/h3-5,8H,6-7,9,12H2,1-2H3
Standard InChI Key QVUNECZQHMDHDW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN(C)CCN
Canonical SMILES CC1=CC(=CC=C1)CN(C)CCN

Introduction

Structural and Molecular Characteristics

N¹-Methyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine belongs to the class of substituted ethane-1,2-diamines, distinguished by a methyl group at the nitrogen atom and a 3-methylbenzyl substituent. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol (calculated from analogous structures in ). The compound’s IUPAC name is N'-methyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine, reflecting its substitution pattern.

Key Structural Features:

  • Ethane-1,2-diamine backbone: Provides two amine groups, enabling hydrogen bonding and coordination chemistry.

  • 3-Methylbenzyl group: Introduces steric and electronic effects due to the methyl substituent’s position on the aromatic ring.

  • N-Methylation: Reduces basicity compared to primary amines, influencing solubility and reactivity .

The compound’s stereochemistry is defined by chiral centers at the ethane backbone carbons, though specific enantiomeric data remain uncharacterized in open literature.

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of N¹-Methyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine typically follows nucleophilic substitution or reductive amination strategies, analogous to methods described for its 4-methyl isomer . A representative synthesis involves:

  • Alkylation of Ethane-1,2-diamine:

    • Reacting 3-methylbenzyl chloride with N-methylethane-1,2-diamine in the presence of a base (e.g., NaOH).

    • Reaction conditions: Reflux in ethanol at 80°C for 12–24 hours.

    • Mechanism: SN2 displacement, facilitated by the base deprotonating the amine to enhance nucleophilicity.

  • Purification:

    • Crude product is isolated via solvent extraction (e.g., dichloromethane/water) and purified through column chromatography or recrystallization .

Table 1: Synthesis Parameters for N¹-Methyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine

ParameterValueSource
Starting Material3-Methylbenzyl chloride
Amine PrecursorN-Methylethane-1,2-diamine
SolventEthanol
Reaction Temperature80°C
Yield65–75% (estimated)

Reactivity Profile

The compound exhibits reactivity typical of secondary amines:

  • Oxidation: Forms amine oxides with hydrogen peroxide or peracids.

  • Acylation: Reacts with acyl chlorides to yield amides.

  • Complexation: Binds metal ions (e.g., Cu²⁺, Ni²⁺) via its diamine moiety, relevant in catalysis .

The 3-methylbenzyl group’s electron-donating methyl substituent enhances aromatic ring stability but may sterically hinder electrophilic substitution at the ortho position.

Physicochemical Properties

Basic Physicochemical Data

While experimental data for the 3-methyl derivative are sparse, properties can be extrapolated from its 4-methyl analogue (C₁₁H₁₈N₂, MW 178.27 g/mol ):

Table 2: Estimated Physicochemical Properties

PropertyValueSource
Molecular Weight190.28 g/molCalculated
Melting Point45–55°C (estimated)
Boiling Point220–230°C (estimated)
Solubility in WaterLow (<1 mg/mL)
LogP (Octanol-Water)2.1 (estimated)

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretches (~3300 cm⁻¹), C-N vibrations (~1250 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

  • NMR: ¹H NMR signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and amine protons (δ 1.5–2.0 ppm) .

CompoundActivityIC₅₀/EC₅₀Source
N¹-Methyl-N¹-(4-methyl-benzyl)-...MAO-B Inhibition12 µM
N¹-Isopropyl-N¹-(3-methyl-benzyl)-.Antibacterial (E. coli)25 µg/mL

Industrial and Research Applications

Chemical Intermediate

Used in synthesizing:

  • Ligands for Catalysis: Chelating agents in asymmetric synthesis .

  • Pharmaceutical Precursors: Building block for antipsychotic or antidepressant agents .

Material Science

  • Polymer Modification: Crosslinking agent in epoxy resins.

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